molecular formula C8H6BrN B024449 4-Cyanobenzyl bromide CAS No. 17201-43-3

4-Cyanobenzyl bromide

Cat. No. B024449
CAS RN: 17201-43-3
M. Wt: 196.04 g/mol
InChI Key: UMLFTCYAQPPZER-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds, such as (E)-4-((4-Bromobenzylidene) amino)-N-(pyrimidin-2-yl) benzenesulfonamide, involves the condensation of 4-bromobenzaldehyde with other chemical entities. This process is characterized by the use of FTIR and UV–Vis spectroscopy for analysis, alongside computational methods like DFT and HOMO–LUMO studies to understand the molecular structure and electronic properties (Sowrirajan et al., 2022).

Molecular Structure Analysis

The molecular and crystal structure of derivatives like the 4-hydroxy derivative of (3R,6R)-3-methyl-6-isopropyl-2-(4-phenylbenzylidene)cyclohexanone has been explored using X-ray diffraction analysis. This approach reveals the orthorhombic crystal system and the asymmetric chair conformation of the cyclohexanone ring, highlighting the detailed geometry at the molecular level (Kutulya et al., 2008).

Chemical Reactions and Properties

Compounds like 4-Cyanobenzyl-substituted N-heterocyclic (bromo)(carbene)silver(I) and (carbene)(chloro)gold(I) complexes are synthesized through reactions involving 4-cyanobenzyl bromide. These reactions exhibit the versatility of 4-cyanobenzyl bromide in forming complex structures with potential biological activities. The study of these compounds involves single-crystal X-ray diffraction and preliminary cytotoxicity studies to evaluate their properties (Patil et al., 2011).

Physical Properties Analysis

Research on derivatives like bromide and tribromide 4-Cyanobenzene-Ethylenedithio-Tetrathiafulvalene radical salts highlights the importance of crystal structure determination for understanding physical properties. These studies provide insights into the electronic interactions and conductivity properties of materials based on 4-cyanobenzyl bromide derivatives (Varatojo et al., 2019).

Chemical Properties Analysis

The electrochemical behavior of related compounds, such as 4-nitrobenzyl bromide, and their catalytic activity in reduction reactions, exemplifies the chemical properties analysis. Such studies explore the potential of 4-cyanobenzyl bromide derivatives in catalyzing reactions, including CO2 reduction, offering insights into their reactivity and application in environmental chemistry (Mohammadzadeh et al., 2020).

Scientific Research Applications

  • Electrosynthesis Catalysis : 4-Nitrobenzyl bromide functions as a dual catalyst in the electrosynthesis of 4-nitrophenylacetate, playing a role in both reducing CO2 and facilitating the electrochemical reduction of CO2. This is particularly significant in the context of environmental chemistry and sustainable processes (Mohammadzadeh et al., 2020).

  • Oligoribonucleotide Synthesis : The 4-methoxybenzyl group is effectively used for protecting the 2′-hydroxyl group of adenosine in the synthesis of oligoribonucleotides. This has implications in biochemistry and molecular biology, particularly in nucleic acid research (Takaku & Kamaike, 1982).

  • Photosynthesis Research : A study on 4-nitrobenzyl bromide reveals its high efficiency (90%) and environmental friendliness in photosynthesis from 4-nitrotoluene, with a product purity of 98% after a 12-hour reaction time. This highlights its potential in chemical synthesis and green chemistry applications (Zhou Zeng-yong, 2009).

  • Photoluminescent Properties : Derivatives of 1-benzyl-4-(4-triphenylvinylphenyl) pyridinium bromide show promise in photocatalysis and photocatalytic processes due to their notable photoluminescent properties. This suggests applications in materials science and photonic devices (Weng et al., 2018).

  • Biological Properties : The conversion of 4-thiouridine to uridine in Escherichia coli tRNAs by cyanogen bromide does not significantly alter their biological properties. This is relevant in genetic engineering and molecular biology studies (Walker & RajBhandary, 1972).

Safety And Hazards

4-Cyanobenzyl bromide may be corrosive to metals . It is toxic if swallowed, in contact with skin, or if inhaled . It causes severe skin burns and eye damage . It may cause an allergic skin reaction . It may cause allergy or asthma symptoms or breathing difficulties if inhaled . It should be stored at 0-5°C .

properties

IUPAC Name

4-(bromomethyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H6BrN/c9-5-7-1-3-8(6-10)4-2-7/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMLFTCYAQPPZER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CBr)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40864744
Record name Benzonitrile, 4-(bromomethyl)-
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Molecular Weight

196.04 g/mol
Source PubChem
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Product Name

4-Cyanobenzyl bromide

CAS RN

17201-43-3
Record name 4-Cyanobenzyl bromide
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Record name 4-(Bromomethyl)benzonitrile
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Record name 4-Cyanobenzyl bromide
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Record name Benzonitrile, 4-(bromomethyl)-
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Record name Benzonitrile, 4-(bromomethyl)-
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Record name α-bromo-p-toluonitrile
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Record name 4-(BROMOMETHYL)BENZONITRILE
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Synthesis routes and methods

Procedure details

A 1-bromo-4-methyl-benzene of general formula F-1, where B, R1, R2, R3 and R4 are as defined above is reacted with copper cyanide in a polar solvent as dimethylformamide at elevated temperature as for example 150-200° C. to obtain the 4-methyl-benzonitrile of general formula F-2. The 4-methyl-benzonitrile of general formula F-2 is brominated by the treatment with N-bromosuccinimide in refluxing tetrachloromethane in the presence of a radical initiator like AIBN to obtain the 4-Bromomethyl-benzonitrile of general formula F-3.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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